molecular formula C6H12N4 B2919167 3-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1247986-29-3

3-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No. B2919167
CAS RN: 1247986-29-3
M. Wt: 140.19
InChI Key: YYLBLMYFEQNWIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AP2 involves several steps, including the condensation of appropriate precursors. For instance, one synthetic route involves the reaction of 3,3-dimethyl-2-butanone with 1,2,4-triazole-3-amine. Spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .


Molecular Structure Analysis

The molecular formula of AP2 is C~8~H~13~N~3~O , with a molecular weight of 167.21 g/mol . The compound’s three-dimensional arrangement plays a crucial role in its biological activity.

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are known for their broad biological activities and are used in the synthesis of various drugs . The triazole ring can mimic peptide bonds and interact with enzymes and receptors, making it valuable in medicinal chemistry. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could potentially be used in the development of new pharmaceuticals with antifungal, antibacterial, or antiviral properties .

Agrochemical Research

Compounds with a 1,2,4-triazole structure have been utilized as plant growth regulators. Derivatives like “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” may influence the levels of endogenous hormones in plants, thus controlling plant growth and development . They can be synthesized and evaluated for their potential as new agrochemicals, functioning as growth stimulants or retardants.

Polymer Chemistry

In polymer chemistry, triazole derivatives are intermediates in synthesizing various functional materials. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be involved in creating novel polymers with specific properties like increased durability or thermal stability .

Supramolecular Chemistry

The triazole ring’s ability to form non-covalent bonds makes it useful in supramolecular chemistry. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” might be used to create complex structures through molecular self-assembly, which could be applied in the development of new materials or nanotechnology .

Bioconjugation Techniques

Bioconjugation involves attaching two molecules together, often for biological applications. Triazole derivatives can be used in ‘click chemistry’ to conjugate molecules in a biocompatible manner. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be used to attach drugs to targeting molecules or to modify biological molecules for research purposes .

Fluorescent Imaging

Triazole compounds can be part of fluorescent probes used in imaging techniques. These compounds can bind to specific biological targets and emit fluorescence, allowing for visualization of cellular processes. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” may be modified to act as a fluorescent tag in biological imaging applications .

Materials Science

The structural versatility of triazole derivatives makes them suitable for materials science applications. They can be used to modify the surface properties of materials or to create new materials with desired mechanical, electrical, or optical properties .

Chemical Biology

In chemical biology, triazole derivatives are used to study biological systems. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be incorporated into small molecules to probe biological pathways or to modulate the function of biomolecules .

Safety And Hazards

  • Toxicity : The cytotoxic activities of AP2 have been evaluated against human cancer cell lines. Selectivity against cancerous cells while sparing normal cells is crucial for safety .

Future Directions

: Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5(7)6(2)10-4-8-3-9-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLBLMYFEQNWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1C=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-yl)butan-2-amine

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